1-Chloro-1,2,2-trifluoro-1,2-dinitroethane

Thermophysical Properties Physicochemical Characterization Solvent/Reagent Selection

1-Chloro-1,2,2-trifluoro-1,2-dinitroethane (CAS 425-11-6), also known as TL-192, is a halogenated nitroalkane with the molecular formula C2ClF3N2O4. It features a central ethane backbone substituted with one chlorine atom, three fluorine atoms, and two nitro groups.

Molecular Formula C2ClF3N2O4
Molecular Weight 208.48 g/mol
CAS No. 425-11-6
Cat. No. B13418133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-1,2,2-trifluoro-1,2-dinitroethane
CAS425-11-6
Molecular FormulaC2ClF3N2O4
Molecular Weight208.48 g/mol
Structural Identifiers
SMILESC(C([N+](=O)[O-])(F)Cl)([N+](=O)[O-])(F)F
InChIInChI=1S/C2ClF3N2O4/c3-1(4,7(9)10)2(5,6)8(11)12
InChIKeyFFFYUJXEAAHXMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-1,2,2-trifluoro-1,2-dinitroethane (CAS 425-11-6) Procurement Baseline


1-Chloro-1,2,2-trifluoro-1,2-dinitroethane (CAS 425-11-6), also known as TL-192, is a halogenated nitroalkane with the molecular formula C2ClF3N2O4. It features a central ethane backbone substituted with one chlorine atom, three fluorine atoms, and two nitro groups . This compound, a colorless to pale yellow liquid, is primarily of interest for academic and specialized industrial research due to its high reactivity and potential as a synthetic intermediate, rather than for direct end-use applications . Its classification as a highly reactive and potentially hazardous substance underlines its specification as a precision chemical tool .

Reagent type
Precision chemical tool for specialized research; not a commodity solvent or refrigerant
Reactivity profile
Reactive C-Cl and dual nitro groups enable use as a polyfunctional synthetic intermediate
Physical form
High-density liquid suitable for ambient handling and straightforward distillation

Why Generic Substitution Fails for 1-Chloro-1,2,2-trifluoro-1,2-dinitroethane


This compound cannot be generically substituted because its unique combination of a single chlorine atom with two nitro groups on a fluorinated ethane backbone dictates a specific thermophysical and reactivity profile that is absent in the simple unsubstituted or fully halogenated analogs. For instance, a computational study has shown that mixing halogen and nitro substituents on an ethane skeleton leads to distinct trends in C-N bond dissociation energies, which directly impacts thermal stability and decomposition pathways [1]. Furthermore, replacing the chlorine (as in the tetrafluoro-dinitro analog) fundamentally alters the compound's phase, boiling point (shifting from 90°C to over 450°C), and density, making it unsuitable for applications requiring a low-boiling, high-density liquid .

Halogen replacement alters phase and boiling point
Replacing chlorine with fluorine (perfluoro-dinitro analog) shifts boiling point by over 365°C and lowers density, changing handling and application context substantially.
Mixed halogen/nitro substitution modifies C–N bond stability
Thermal decomposition onset differs systematically from pure fluoro- or chloro-nitroethanes; stability data are non-transferable (class-level evidence).
Absence of reactive C–Cl bond limits synthetic utility
The perfluoro analog lacks a leaving group for nucleophilic derivatization; only the chloro compound provides a synthetic handle for further elaboration.

Quantitative Differentiation Guide for Procuring 1-Chloro-1,2,2-trifluoro-1,2-dinitroethane


Thermophysical Property Differentiation: High Density, Low Boiling Point Liquid

The target compound exists as a manageable liquid with a high density, distinguishing it from non-nitrated fluid refrigerants and solid or high-boiling fully fluorinated analogs. It has a computed density of 1.813 g/cm³ and a boiling point of 90°C . In contrast, the non-nitrated analog 1,2-dichloro-1,2,2-trifluoroethane is a low-density gas/liquid with a boiling point of only 28°C and a density of 1.50 g/cm³ . Conversely, the analog with fluorine replacing chlorine, 1,1,2,2-tetrafluoro-1,2-dinitroethane, has a lower density of 1.454 g/cm³ and a massively higher boiling point of 457.5°C . This middle ground makes the target compound a unique high-density liquid reagent stable under ambient conditions but readily distillable.

Density & boiling point
Cross-study comparable
Target Density 1.813 g/cm³
Boiling Point 90°C
Perfluoro-dinitro analog Density 1.454 g/cm³
Boiling Point 457.5°C
Unique liquid handling window distinct from perfluoro and non-nitrated analogs.
Reported values; dichloro analog also differs (density 1.50 g/cm³, BP 28°C).
Thermophysical Properties Physicochemical Characterization Solvent/Reagent Selection

Impact of Mixed Halogen and Nitro Substitution on Thermal C-N Bond Stability

A computational study at the B3LYP level determined that introducing a mix of chlorine and fluorine substitutions alongside nitro groups on an ethane backbone modifies the C-NO2 bond dissociation energy (BDE) in a way that is distinct from pure fluoro- or chloro-derivatives [1]. The study showed that the enthalpy of formation and geometric parameters in mixed fluorochloronitroethanes follow specific trends, leading to a calculated C-N bond BDE that differentiates it from the fully fluorinated or non-halogenated analogs. While the exact BDE values are behind a paywall, the study confirms a quantifiable, structure-dependent influence on bond strength, which is critical for predicting thermal decomposition initiation [1]. A separate thermal decomposition study on the analogous methane series (fluorochloro-, fluorobromo-, and fluoroiododinitromethane) confirmed that the halogen substituent indeed affects the C-N bond dissociation energy and thermal decomposition rate, establishing a class-level effect that supports the stability differentiation of the ethane analog [2].

C–N bond stability
Class-level
Computational study (B3LYP) confirms systematic variation of C–NO₂ bond dissociation energies with mixed halogen/nitro substitution; exact values behind paywall.
Thermal decomposition onset cannot be inferred from mono-halogenated or pure nitro analogs.
Data to verify; class-level inference from methane analog kinetics.
Thermal Stability Computational Chemistry Energetic Materials Research

Retention of an Active Halogen Site for Further Synthetic Elaboration

The presence of a single chlorine atom on an otherwise fully substituted and highly electron-deficient ethane core provides a specific nucleophilic substitution site. Synthesis routes for this compound start from 1-chloro-1,2,2-trifluoroethane via nitration . This contrasts with 1,1,2,2-tetrafluoro-1,2-dinitroethane, where all halogen positions are fluorinated, leaving no simple leaving group for further derivatization under mild conditions. The target compound, therefore, acts as a geminal chloro-nitro and vicinal fluoro-dinitro synthon, a reactive profile not replicable by its perfluoro analog.

Reactive C–Cl site
Class-level inference
Target C–Cl bond (≈80 kcal/mol) on electron-deficient ethane core
Perfluoro-dinitro analog Only C–F bonds (≈130 kcal/mol); no reactive leaving group
Enables nucleophilic substitution chemistry not possible with the perfluoro analog.
General reactivity principles; bond energies approximate.
Synthetic Intermediate Nucleophilic Substitution Click Chemistry Precursor

Defined Application Scenarios for 1-Chloro-1,2,2-trifluoro-1,2-dinitroethane Based on Differential Evidence


Specialized Energetic Materials and Propellant Additive Research

The compound's unique C-NO2 bond energy profile, influenced by the mixed chlorine/fluorine substitution, makes it a candidate for studies on controlled thermal decomposition and combustion instability mitigation [1]. Its high density (1.813 g/cm³) and moderate boiling point differentiate it from the volatile non-nitrated refrigerants and the intractable high-boiling perfluoro-dinitro analog, positioning it as a model compound for investigating structure-density-performance relationships in liquid propellant formulations .

Precursor for Polyfunctional Fluorinated Building Blocks

Its structure as a low-boiling, high-density liquid with a reactive C-Cl bond makes it uniquely suited as a synthon for introducing the 1,2,2-trifluoro-1,2-dinitroethyl group into larger molecules via nucleophilic substitution . This application cannot be fulfilled by 1,1,2,2-tetrafluoro-1,2-dinitroethane, which lacks a reactive halogen leaving group, thereby requiring procurement of this specific compound for such synthetic strategies.

Physicochemical Property Calibration Standards

The precisely defined but extreme combination of properties—a density of 1.813 g/cm³, a refractive index of 1.412, a vapor pressure of 57.1 mmHg at 25°C, and a flash point of 8.3°C—makes it a potential reference standard for calibrating instruments designed to measure high-density, volatile, and flammable halogenated organic liquids . These values occupy a distinct parameter space not covered by simpler halogenated alkanes.

Application
Selection Property
Validation Focus
Energetic materials & propellant additive research
Thermal decomposition profile and high density
C–NO₂ bond dissociation context and controlled decomposition behavior
Precursor for polyfunctional fluorinated building blocks
Reactive C–Cl leaving group on electron-deficient scaffold
Nucleophilic substitution feasibility and library synthesis
Physicochemical property calibration standards
Extreme density and volatility profile
Instrument calibration for high-density, volatile halogenated liquids
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